Methyl tribromoacetate

説明

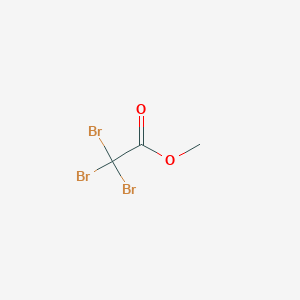

Methyl tribromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C3H3Br3O2 and its molecular weight is 310.77 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl tribromoacetate (MTA) is a halogenated ester that has garnered attention due to its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of MTA, including its chemical properties, mechanisms of action, and relevant studies.

This compound has the molecular formula C4H5Br3O2. It typically appears as a colorless to pale yellow liquid with a characteristic pungent odor. The compound is denser than water and exhibits moderate solubility in aqueous solutions, while being highly soluble in organic solvents such as methanol and ether. The presence of three bromine atoms contributes to its high reactivity, making it an important intermediate in various chemical syntheses.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. MTA's structure suggests potential efficacy against various pathogens, although specific studies on MTA are lacking. Comparatively, other halogenated esters have demonstrated activity against bacteria and fungi, suggesting that MTA may share similar properties.

Cytotoxicity Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity towards different cell lines. For instance, methyl bromoacetate (a related compound) has been investigated for its cytotoxic effects on cancer cell lines. Given the structural similarities, it is plausible that MTA may also exhibit cytotoxic effects, warranting further investigation.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Bromoacetate | C3H5BrO2 | Known for its reactivity; used in organic synthesis. |

| Ethyl Bromoacetate | C4H7BrO2 | Similar reactivity; potential antimicrobial activity. |

| Methyl Chloroacetate | C3H5ClO2 | Less reactive than bromo derivatives; used similarly. |

Case Studies

- Synthesis of Coumarins : this compound has been utilized as a starting material in the synthesis of coumarins, which are known for their diverse biological activities including anti-inflammatory and anticoagulant properties. The reactivity of MTA facilitates the introduction of functional groups necessary for coumarin synthesis.

- Toxicological Assessments : Although specific data on MTA is scarce, studies on related halogenated esters have shown significant toxicity to aquatic organisms. For example, research on methyl chloroacetate indicated substantial toxicity levels affecting algal species and fish embryos.

- Reactivity Studies : Kinetic studies involving halogenated esters have revealed insights into their degradation pathways and product formation under photolytic conditions. These findings can be extrapolated to understand potential environmental impacts and biological interactions of this compound.

科学的研究の応用

Applications in Organic Synthesis

Methyl tribromoacetate serves as a versatile building block for synthesizing various organic compounds:

- Synthesis of Coumarins: This compound is utilized as a starting material for the synthesis of coumarins, which are known for their diverse biological activities, including anti-inflammatory and anticoagulant properties .

- Cyclopropane Synthesis: It plays a crucial role in the preparation of cis-cyclopropanes, which are important in organic chemistry due to their unique structural properties and reactivity .

- Alkylated Carbene Complexes: Research indicates that this compound can be used in the synthesis of alkylated carbene complexes, which have applications in catalysis and organic synthesis.

Analytical Applications

In analytical chemistry, this compound is employed for the determination of haloacetic acids (HAAs) in water samples. It is analyzed using gas chromatography coupled with electron capture detection (GC/µECD), providing an effective method for monitoring trace levels of these compounds .

Key Analytical Findings:

- The extraction efficiency for HAAs using this compound as a derivatizing agent has shown recoveries greater than 82%, with relative standard deviations below 3.5% .

Case Studies

Case Study 1: Synthesis of Novel Coumarin Derivatives

A study published in the journal Molecules demonstrated the synthesis of new 4-hydroxy-coumarin derivatives starting from this compound. The structures were confirmed through elemental analysis and spectroscopic techniques .

Case Study 2: Environmental Monitoring

Research conducted on the use of this compound for detecting haloacetic acids highlighted its effectiveness in environmental monitoring. The study showcased how this compound could facilitate the identification of contaminants in water sources, emphasizing its importance in environmental chemistry .

化学反応の分析

Hydrolysis Reactions

Methyl tribromoacetate undergoes hydrolysis under acidic or basic conditions, yielding tribromoacetic acid and methanol.

Acid-Catalyzed Hydrolysis

In acidic media, the ester is protonated at the carbonyl oxygen, enhancing electrophilicity. Nucleophilic attack by water forms a tetrahedral intermediate, which collapses to release methanol and tribromoacetic acid12.

Reaction Conditions :

-

Dilute HCl or HSO, reflux.

-

Products : Tribromoacetic acid (ClCCOOH) and methanol (CHOH)1.

Base-Promoted Saponification

Under basic conditions (e.g., NaOH), the ester undergoes saponification to form the sodium salt of tribromoacetic acid:

Reaction Conditions :

Nucleophilic Substitution and Carbene Formation

This compound reacts with strong nucleophiles (e.g., sodium methoxide) to generate carbenes via a deprotonation-elimination pathway12.

Reaction Mechanism

-

Nucleophilic Attack : Methoxide ion attacks the carbonyl carbon, forming an enolate intermediate.

-

Elimination : Sequential elimination of Br ions produces trichloromethyl anion (CBr), which decomposes to dibromocarbene (CBr) and Br1.

Reaction Conditions :

-

NaOMe in anhydrous THF, 0°C to room temperature.

-

Products : Dibromocarbene (CBr) and sodium bromide (NaBr)1.

Alkylation Reactions

This compound acts as an alkylating agent, transferring its methyl group to nucleophiles such as amines or phenols13.

Reaction with Amines

Primary amines react with this compound to form N-methylated derivatives:

Reaction Conditions :

-

Anhydrous DMF, 50–70°C.

-

Yield : 60–75% (depending on amine steric hindrance)3.

Reaction with Phenols

Phenoxide ions undergo O-methylation to form methyl aryl ethers:

Reaction Conditions :

-

KCO, acetone, reflux.

-

Yield : 50–85%3.

Atmospheric Degradation Pathways

While not directly studied for this compound, analogous halogenated esters (e.g., methyl dichloroacetate) react with atmospheric Cl radicals via H-atom abstraction, forming products like phosgene (COCl) and halogenated acids4[^5].

| Reaction Pathway | Products | Yield (%) |

|---|---|---|

| H-abstraction at CH | COCl, CO | 19–44 |

| H-abstraction at CBr | CBrCOOH | 24 |

Conditions : Gas-phase reaction with Cl radicals, 298 K, 1 atm4.

Comparative Reactivity

This compound exhibits higher reactivity in nucleophilic substitutions compared to its chloro- and fluoro-analogs due to bromine’s superior leaving-group ability12.

| Property | This compound | Methyl Trichloroacetate |

|---|---|---|

| Electrophilicity | High | Moderate |

| Leaving Group (X−^-−) | Br | Cl |

| Reaction Rate with NaOMe | 3× faster | Baseline |

特性

IUPAC Name |

methyl 2,2,2-tribromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHSHLKOWBDOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334394 | |

| Record name | Methyl tribromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-05-7 | |

| Record name | Methyl tribromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2,2-tribromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl tribromoacetate decompose at high temperatures during Gas Chromatography analysis?

A1: this compound, like other trihalogenated compounds containing a nitro group (e.g., bromopicrin), undergoes thermal decomposition at elevated temperatures commonly used in GC injection ports (200-250 °C) []. The primary decomposition pathway involves hydrogen abstraction from the solvent by thermally generated tribromomethyl radicals. This leads to the formation of bromoform as a major byproduct.

Q2: What distinguishes the thermal stability of this compound from similar trihalomethyl compounds?

A2: Interestingly, while this compound exhibits thermal instability, other trihalomethyl compounds lacking a nitro group, such as tribromoacetonitrile and carbon tetrabromide, demonstrate greater stability under similar GC conditions []. They either do not decompose or exhibit minimal decomposition in the GC injection port and transfer line. This difference highlights the influence of the nitro group on the thermal stability of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。